molecular formula C28H35FN2O2 B15287802 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline CAS No. 75786-57-1

4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline

Cat. No.: B15287802
CAS No.: 75786-57-1
M. Wt: 450.6 g/mol
InChI Key: URIFUIUJMWVYAY-UHFFFAOYSA-N
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Description

4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline is a complex organic compound that belongs to the class of decahydroquinolines This compound is characterized by the presence of a phenyl group, a propionyl group, and a fluorobenzoyl group attached to a decahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Decahydroquinoline Core: The decahydroquinoline core can be synthesized through a hydrogenation reaction of quinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

    Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Incorporation of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((N-Phenyl-N-acetyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline
  • 4-((N-Phenyl-N-butyryl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline
  • 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-chlorobenzoyl)propyl)-trans-decahydroquinoline

Uniqueness

4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline is unique due to the specific combination of functional groups and the decahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

75786-57-1

Molecular Formula

C28H35FN2O2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C28H35FN2O2/c1-2-28(33)31(23-9-4-3-5-10-23)26-18-20-30(25-12-7-6-11-24(25)26)19-8-13-27(32)21-14-16-22(29)17-15-21/h3-5,9-10,14-17,24-26H,2,6-8,11-13,18-20H2,1H3

InChI Key

URIFUIUJMWVYAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(C2C1CCCC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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